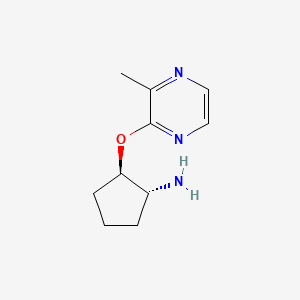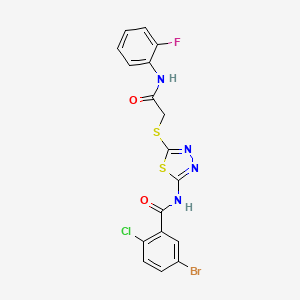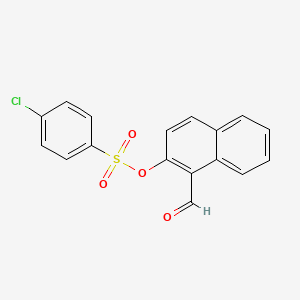
1-Formyl-2-naphthyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formyl-2-naphthyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C17H11ClO4S and a molecular weight of 346.78 . It is also known by the same name in English .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Formyl-2-naphthyl 4-chlorobenzenesulfonate include a molecular weight of 346.785 , a density of 1.4±0.1 g/cm3 , and a boiling point of 549.0±50.0 °C at 760 mmHg . The melting point and other properties were not provided in the search results.Wissenschaftliche Forschungsanwendungen
Silver(I) Arylsulfonates in Inorganic Chemistry
Côté and Shimizu (2004) investigated the layered structure of silver aryl-monosulfonates, exploring the effects of varying the breadth of the pendant aryl group. This study contributes to the understanding of the structural properties of silver sulfonates, which can have broader implications in materials science and chemistry (Côté & Shimizu, 2004).
Environmental Applications
Alonso, Castillo, and Barceló (1999) developed a method using Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters. This research is significant in environmental chemistry, particularly in the context of pollution control and treatment of industrial effluents (Alonso, Castillo, & Barceló, 1999).
Separation of 2-Naphthol
Raynaud-Lacroze and Tavare (1993) explored a process for precipitating out 2-naphthol from a commercial hydrotrope solution. This study is relevant in the field of chemical engineering, particularly for the separation processes in industrial applications (Raynaud-Lacroze & Tavare, 1993).
Photocatalytic Degradation
Szabó-Bárdos et al. (2008) investigated the photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide. This research is significant in the field of environmental science, particularly in exploring methods for the degradation of pollutants (Szabó-Bárdos et al., 2008).
Development of 1,8-Naphthalimide Based DNA Targeting Binders
Banerjee et al. (2013) reviewed the development of functional 1,8-naphthalimide derivatives as DNA targeting, anticancer, and cellular imaging agents. This research highlights the potential biomedical applications of naphthalimide derivatives in cancer treatment and diagnostic imaging (Banerjee et al., 2013).
Organic Chemistry and Catalysis
Zhou et al. (2013) demonstrated the use of substituted 2-formylarylboronic acids in asymmetric Suzuki-Miyaura coupling, providing a strategy for the synthesis of novel multifunctionalized axially chiral biaryls. This research contributes to the field of organic chemistry and catalysis (Zhou et al., 2013).
Eigenschaften
IUPAC Name |
(1-formylnaphthalen-2-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4S/c18-13-6-8-14(9-7-13)23(20,21)22-17-10-5-12-3-1-2-4-15(12)16(17)11-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTSREUWVIIAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-2-naphthyl 4-chlorobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2697139.png)
![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)
![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)
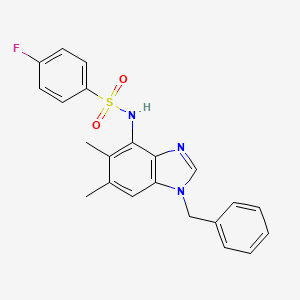
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)
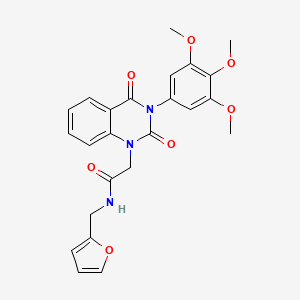
![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)
